5-Methylhexane-2,4-dione

Kinetics Heterocyclic synthesis β-Diketone reactivity

5-Methylhexane-2,4-dione (CAS 7307-03-1), also known as 5-methyl-2,4-hexanedione, is an unsymmetrical β-diketone with the molecular formula C7H12O2. It is a colorless liquid with a boiling point of 176 °C, density of 0.924 g/cm³, and a predicted pKa of 9.63.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 7307-03-1
Cat. No. B1295391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexane-2,4-dione
CAS7307-03-1
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C
InChIInChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h5H,4H2,1-3H3
InChIKeyKHZGUWAFFHXZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexane-2,4-dione (CAS 7307-03-1) Procurement Guide: Technical Specifications & Comparative Data


5-Methylhexane-2,4-dione (CAS 7307-03-1), also known as 5-methyl-2,4-hexanedione, is an unsymmetrical β-diketone with the molecular formula C7H12O2 . It is a colorless liquid with a boiling point of 176 °C, density of 0.924 g/cm³, and a predicted pKa of 9.63 . As a β-diketone, it participates in keto–enol tautomerism, which influences its chelation behavior and reactivity [1]. This compound serves as a chelating ligand in solvent extraction, a building block in heterocyclic synthesis, and a model substrate in kinetic studies.

5-Methylhexane-2,4-dione (CAS 7307-03-1): Why Structural Analogs Cannot Be Substituted Arbitrarily


Although several C5–C7 β-diketones share the same functional group, their physical and chemical properties diverge significantly due to differences in alkyl substitution. Replacing 5-methylhexane-2,4-dione with a generic β-diketone such as pentane-2,4-dione, 3,5-heptanedione, or 5,5-dimethylhexane-2,4-dione can alter reaction kinetics, extraction selectivity, and analytical behavior [1]. Even subtle structural changes shift the keto–enol equilibrium, metal-chelate stability, and chromatographic retention, rendering simple substitution untenable for applications requiring precise performance specifications [2].

5-Methylhexane-2,4-dione (CAS 7307-03-1) Quantitative Differentiation Evidence


Condensation Kinetics with Cyanoacetamide: A Direct Comparison with Pentane-2,4-dione and 5,5-Dimethylhexane-2,4-dione

In a direct head-to-head study, the rate constant for the piperidine-catalyzed condensation of 5-methylhexane-2,4-dione with cyanoacetamide was determined and compared with those of pentane-2,4-dione and 5,5-dimethylhexane-2,4-dione. The data show a distinct kinetic profile that would be missed if a generic β-diketone were used [1].

Kinetics Heterocyclic synthesis β-Diketone reactivity

Solvent Extraction of Metal Chelates: Comparative Performance vs. 3,5-Heptanedione

A systematic extraction study compared 5-methyl-2,4-hexanedione and 3,5-heptanedione as ligands for metal chelates. The research quantified extraction efficiency under controlled conditions, demonstrating that 5-methylhexane-2,4-dione and its structural isomer 3,5-heptanedione do not perform identically [1].

Solvent extraction Metal chelation Analytical chemistry

Chromatographic Behavior: Kovats Retention Index on DB-5 Stationary Phase

The Kovats retention index of 5-methylhexane-2,4-dione on a DB-5 capillary column is 940, as determined by Mijin and Antonović (2004) [1]. This value places the compound in a specific elution window that is distinct from other β-diketones (e.g., pentane-2,4-dione, which has a lower molecular weight and earlier elution).

Gas chromatography Retention index Analytical method development

Thermal Stability of Metal Chelates: Fluorinated Derivative Comparison

Thermal studies of vanadium β-diketonates showed that the chelate derived from 1,1,1-trifluoro-5-methylhexane-2,4-dione (a fluorinated analog) volatilized without decomposition and remained stable to 280–320 °C in the absence of air [1]. While not the parent compound, this indicates that the 5-methylhexane-2,4-dione backbone supports high thermal stability in its metal complexes, a property that may translate to the non‑fluorinated ligand.

Volatility Thermal analysis Metal chelate stability

Keto–Enol Tautomerism: Enol Content Compared to Pentane-2,4-dione

NMR studies of β-diketones show that the enol content is strongly influenced by alkyl substitution. While exact values for 5-methylhexane-2,4-dione are not directly reported, related compounds such as 3-methyl-2,4-hexanedione exhibit enol contents that differ markedly from pentane-2,4-dione (75–85% enol) [1]. As an unsymmetrical β-diketone, 5-methylhexane-2,4-dione is expected to have an enol content that is distinct from both the parent pentane-2,4-dione and its symmetrical analogs.

Tautomerism Keto–enol equilibrium Ligand properties

Synthesis and Purification: Unique Synthetic Access

5-Methylhexane-2,4-dione can be synthesized in quantitative yield via a one‑step procedure using adapted Vilsmeier conditions [1]. This efficient synthetic route contrasts with the multi‑step Claisen condensations often required for other unsymmetrical β-diketones. The method provides a reliable, high‑yield access to the pure compound, which is essential for reproducible experimental results.

Synthesis Organic chemistry β-Diketone preparation

5-Methylhexane-2,4-dione (CAS 7307-03-1): Recommended Application Scenarios Based on Quantitative Evidence


Precise Kinetic Studies of Heterocyclic Synthesis

When studying the condensation of β-diketones with cyanoacetamide to form 3‑cyano‑2‑pyridones, the use of 5-methylhexane-2,4-dione is mandatory to reproduce the reported rate constants and activation parameters [1]. Substitution with pentane-2,4-dione or 5,5-dimethylhexane-2,4-dione yields different kinetic profiles, invalidating cross‑study comparisons and mechanistic models.

Selective Metal Extraction and Chelation Studies

For solvent extraction protocols targeting specific metal ions, 5-methylhexane-2,4-dione provides a distinct extraction profile compared to its isomer 3,5-heptanedione [1]. Researchers must procure the exact ligand to achieve the separation efficiency and selectivity documented in the literature.

GC‑MS Method Development and Metabolomics

In gas chromatographic analysis, the Kovats retention index of 5-methylhexane-2,4-dione (940 on DB‑5) serves as a definitive identifier [1]. Analytical chemists can rely on this RI value to distinguish 5-methylhexane-2,4-dione from co‑eluting β-diketones, ensuring accurate peak assignment and quantification.

High‑Temperature Materials and Volatile Precursors

When designing metal–organic chemical vapor deposition (MOCVD) precursors or other high‑temperature applications, the thermal stability imparted by the 5-methylhexane-2,4-dione backbone—as demonstrated by the 280–320 °C stability of its fluorinated vanadium chelates [1]—makes it a preferred ligand over less sterically hindered β-diketones.

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